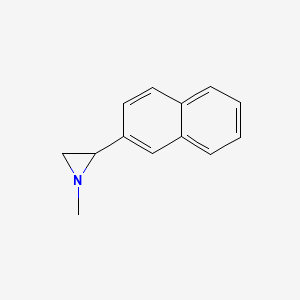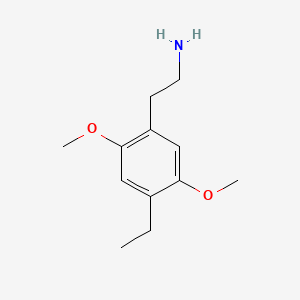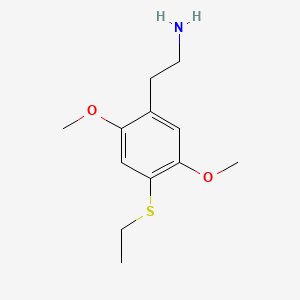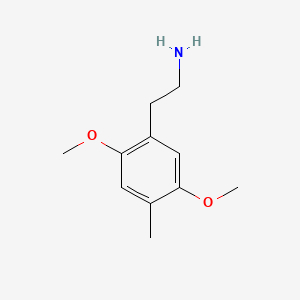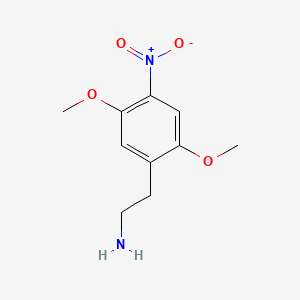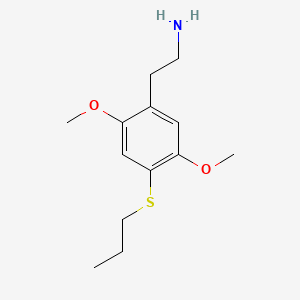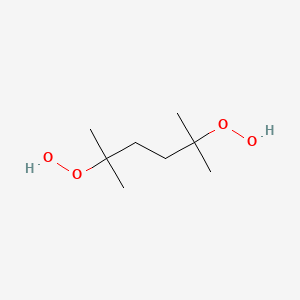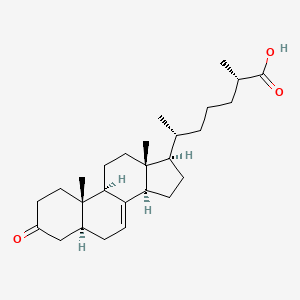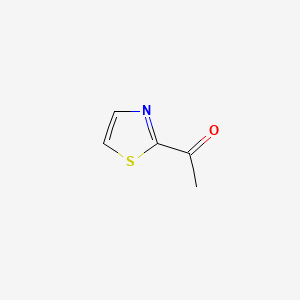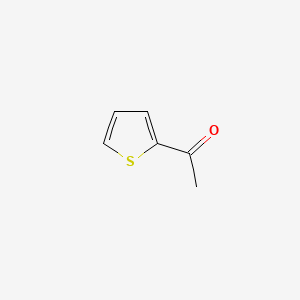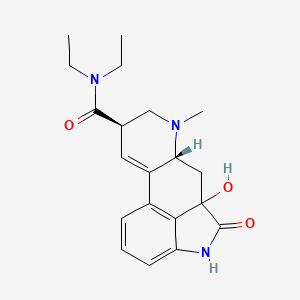
2-Oxo-3-hydroxy-lysergide
Vue d'ensemble
Description
2-Oxo-3-hydroxy-lysergide, also known as 2-Oxo-3-hydroxy-LSD, is a major urinary metabolite of lysergic acid diethylamide (LSD) . It belongs to the class of organic compounds known as lysergic acids and derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C20H25N3O3 . Its average mass is 355.431 Da and its monoisotopic mass is 355.189606 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 630.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has an enthalpy of vaporization of 98.0±3.0 kJ/mol and a flash point of 335.1±31.5 °C .Applications De Recherche Scientifique
Forensic Application in Urine Analysis : 2-Oxo-3-hydroxy-lysergide has been identified as a superior marker for LSD use in urine, as it is present in concentrations significantly higher than LSD itself. This metabolite has been studied extensively for its stability under various storage conditions and its detection using liquid chromatography-mass spectrometry (LC-MS) techniques. Such analyses are crucial for forensic applications, particularly in drug testing and toxicological investigations (Klette, Horn, Stout, & Anderson, 2002).
Quantitative Determination in Human Urine : Another significant application involves the quantitative determination of LSD and 2-Oxo-3-hydroxy-LSD in human urine. The development of sensitive methods, such as gas chromatography-tandem mass spectrometry, has enabled the detection of this metabolite at very low concentrations, highlighting its importance in identifying LSD use for a longer period post-ingestion (Reuschel, Percey, Liu, Eades, & Foltz, 1999).
Clinical Trial Applications : In controlled clinical trials, the quantification of 2-Oxo-3-hydroxy-LSD, along with LSD and other metabolites, has been essential in understanding the pharmacokinetics of LSD in human subjects. Such studies are pivotal in both clinical research and the potential therapeutic applications of LSD (Dolder, Liechti, & Rentsch, 2018).
Forensic Toxicology and Emergency Cases : The development of rapid and sensitive methods for quantifying LSD and 2-Oxo-3-hydroxy-LSD in biological samples like serum and urine is particularly relevant in emergency toxicological cases. Such methods facilitate the prompt identification of LSD intoxication, which is crucial for effective medical interventions (Dolder, Liechti, & Rentsch, 2015).
Mécanisme D'action
Target of Action
2-Oxo-3-hydroxy-lysergide, also known as 2-Oxo-3-hydroxy-LSD, is a metabolite of Lysergic Acid Diethylamide (LSD). LSD is known for its hallucinogenic properties due to its agonist action at 5-HT 2A receptors . These receptors are a subtype of the serotonin receptors and play a key role in the neurotransmission of serotonin, a neurotransmitter that is involved in the regulation of various physiological and cognitive processes.
Mode of Action
LSD acts as an agonist at the 5-HT 2A receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, LSD mimics serotonin and binds to the 5-HT 2A receptors, triggering a series of events that lead to its hallucinogenic effects.
Pharmacokinetics
Lsd, which is metabolized into 2-oxo-3-hydroxy-lsd, is known to have a half-life of 175 minutes and is metabolized into water-soluble compounds like 2-oxo-3-hydroxy-lsd, which are eliminated through urine without evidence of long-term storage . LSD is majorly consumed by oral administration, with an oral bioavailability of around 71%, being metabolized mainly in liver tissue .
Result of Action
At sufficiently high dosages, LSD manifests primarily mental, visual, and auditory hallucinations .
Action Environment
The action of 2-Oxo-3-hydroxy-LSD, like LSD, can be influenced by various environmental factors. For instance, factors such as mood, surroundings, sleep, hydration, and social setting, collectively referred to as “set and setting”, can influence the risk and are considered important in minimizing the likelihood of a negative experience .
Analyse Biochimique
Biochemical Properties
2-Oxo-3-hydroxy-lysergide interacts with various enzymes and proteins in the body. It is metabolized by NADH-dependent microsomal liver enzymes into structurally similar metabolites . The process involves enzymatic N-dealkylation of the diethylamide radical at side chain position 8 .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its parent compound, LSD. LSD and other lysergamide hallucinogens mediate behavioral responses through partial activation of serotonin (5-HT) receptors .
Molecular Mechanism
LSD acts primarily as an agonist of the 5-HT2A receptor . It also has actions at many other receptors, including additional 5-HT receptor subtypes (5-HT2C, 5-HT5A, 5-HT6, 5-HT7), as well as dopamine receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. LSD, from which this compound is derived, has been shown to rapidly decompose in urine samples exposed to increased temperature or to sunlight or ultraviolet light .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. The effects of LSD, its parent compound, have been extensively studied. LSD is known to be one of the most potent hallucinogenic agents .
Metabolic Pathways
This compound is involved in the metabolic pathways of LSD. In humans, LSD is rapidly metabolized by NADH-dependent liver microsomes to the major urinary metabolite 2-oxo-3-hydroxy LSD .
Transport and Distribution
Lsd, its parent compound, is known to be extensively transformed in the liver by hydroxylation and glucuronide conjugation to inactive metabolites .
Subcellular Localization
Lsd, its parent compound, is known to interact with various receptors located in different parts of the cell .
Propriétés
IUPAC Name |
(6aR,9R)-N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-23(5-2)18(24)12-9-14-13-7-6-8-15-17(13)20(26,19(25)21-15)10-16(14)22(3)11-12/h6-9,12,16,26H,4-5,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSHHCNLVHCNV-VRORWYBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436244 | |
| Record name | 2-Oxo-3-hydroxy-LSD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111295-09-1 | |
| Record name | 2-Oxo-3-hydroxy-lysergide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111295091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxo-3-hydroxy-LSD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OXO-3-HYDROXY-LYSERGIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU55DR6345 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



